Befiradol Versus (±)8-OH-DPAT and Buspirone: Fentanyl Dose-Sparing Effect in Polyarthritic Rat Pain Model
In a direct head-to-head comparison study, NLX-112 (befiradol) significantly reduced oral fentanyl self-administration (FSA) by 47% in polyarthritic rats, whereas neither (±)8-OH-DPAT nor buspirone produced any reduction in FSA at the tested doses [1]. Total fluid consumption increased by 7% with NLX-112, remained unchanged with (±)8-OH-DPAT, and decreased by 17% with buspirone [1]. The study concluded that full agonist efficacy at 5-HT1A receptors, such as that provided uniquely by NLX-112 among the tested compounds, is required for opioid dose-sparing effects [1].
| Evidence Dimension | Reduction in fentanyl self-administration (opioid-sparing effect) |
|---|---|
| Target Compound Data | 47% reduction (p < 0.05) |
| Comparator Or Baseline | (±)8-OH-DPAT (0.63 mg/day): 0% reduction; Buspirone (2.5 mg/day): 0% reduction |
| Quantified Difference | NLX-112: 47% reduction vs. 0% for both comparators |
| Conditions | Polyarthritic rat model; 2-week continuous infusion via osmotic minipump; FSA measured as oral consumption of fentanyl solution (0.008 mg/mL) |
Why This Matters
This uniquely demonstrates that full 5-HT1A receptor agonism—not partial agonism—is required for opioid dose-sparing, directly informing selection of NLX-112 over (±)8-OH-DPAT or buspirone for pain/opioid interaction studies.
- [1] Depoortere R, Bardin L, Newman-Tancredi A. Fentanyl dose-sparing in polyarthritic rats requires full agonism at 5-HT1A receptors: Comparison between NLX-112, (±)8-OH-DPAT, and buspirone. J Opioid Manag. 2024 Jul-Aug;20(4):269-274. View Source
